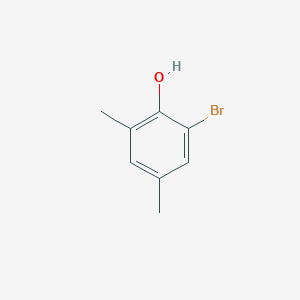

2-Brom-4,6-dimethylphenol

Übersicht

Beschreibung

2-Bromo-4,6-dimethylphenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Bromo-4,6-dimethylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4,6-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Poly(phenylenoxid)

2-Brom-4,6-dimethylphenol: wird bei der Synthese von Poly(phenylenoxid) verwendet, einem Hochleistungs-Engineering-Thermoplast, der für seine hohe thermische Stabilität, Flammschutzmittel und chemische Beständigkeit bekannt ist . Der Prozess beinhaltet eine Cobalt-vermittelte radikalische Polymerisation, die mit Benzoylperoxid bei 60 °C initiiert wird. Dieses Monomer kann weiter mit anderen Monomeren wie Styrol und Methylmethacrylat copolymerisiert werden, wodurch der Anwendungsbereich erweitert wird.

Antimikrobielle Anwendungen

Diese Verbindung dient als Konservierungsmittel für Beschichtungen, Schlämme und zur Kontrolle von mikrobiellem Bewuchs in verschiedenen industriellen Prozessen wie Papierfabriken, Ölfeldern, Lederverarbeitung und Wasseraufbereitung . Seine Wirksamkeit bei der Verhinderung von mikrobiellem Befall macht es zu einem wertvollen Additiv in diesen Sektoren.

Wirkmechanismus

Target of Action

Phenolic compounds, in general, are known to interact with various cellular and molecular targets, affecting multiple biochemical pathways .

Mode of Action

2-Bromo-4,6-dimethylphenol is a reactive compound that undergoes bromination as one of its mechanisms . Bromine reacts with 2-bromo-4,6-dimethylphenol to form 2,6-dibromophenol . The reaction between bromine and dienone occurs to form the isomer of brominated dienone . Dienones are compounds that contain two carbonyl groups and one double bond in the molecule .

Biochemical Pathways

It’s known that brominated phenols can affect various biochemical pathways due to their reactivity .

Result of Action

It’s known that the compound has been used in the polymerization of certain compounds, indicating its potential reactivity and effects at the molecular level .

Biologische Aktivität

2-Bromo-4,6-dimethylphenol (CAS No. 15191-36-3) is a brominated phenolic compound with significant biological activity. Its unique structure contributes to its reactivity and potential applications in various fields, including medicine, agriculture, and materials science. This article reviews the biological activity of 2-Bromo-4,6-dimethylphenol, focusing on its antimicrobial properties, mechanisms of action, and implications for drug development.

2-Bromo-4,6-dimethylphenol is characterized by the presence of a bromine atom at the 2-position of the phenolic ring. This substitution enhances its chemical reactivity compared to non-brominated analogs. The compound has a molecular formula of C8H9BrO and exhibits lipophilic characteristics, which influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H9BrO |

| Log P (octanol-water) | 2.33 to 2.99 |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 (Yes) |

| Skin Permeation | Log Kp: -5.4 cm/s |

Antimicrobial Activity

2-Bromo-4,6-dimethylphenol exhibits notable antimicrobial properties , making it a candidate for use as a microbicide. Studies indicate that it effectively inhibits the growth of various microbial strains, including bacteria and fungi. The compound's mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Study: Antimicrobial Efficacy

In a laboratory study, 2-Bromo-4,6-dimethylphenol was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated a significant reduction in microbial viability at concentrations as low as 50 µg/mL. The compound's efficacy was comparable to established antimicrobial agents, highlighting its potential as a preservative in pharmaceutical formulations.

The antimicrobial action of 2-Bromo-4,6-dimethylphenol involves several biochemical interactions:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds often participate in free radical reactions that can induce oxidative stress within microbial cells.

Cytotoxicity and Safety Profile

While 2-Bromo-4,6-dimethylphenol demonstrates promising biological activity, its cytotoxic effects on human cells have also been investigated. In vitro studies indicate that at higher concentrations (above 200 µg/mL), the compound exhibits cytotoxicity towards human epithelial cells. Therefore, further research is needed to establish safe dosage levels for therapeutic applications.

Potential Therapeutic Applications

Given its antimicrobial properties and ability to inhibit specific enzymes, 2-Bromo-4,6-dimethylphenol is being explored for various therapeutic applications:

- Antimicrobial Agent : Potential use in topical formulations for skin infections.

- Pharmaceutical Preservative : Application in preserving the integrity of pharmaceutical products.

- Research Reagent : Used in studies investigating enzyme inhibition and microbial resistance mechanisms.

Eigenschaften

IUPAC Name |

2-bromo-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZYAIIAXDTWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306077 | |

| Record name | 2-Bromo-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15191-36-3 | |

| Record name | 15191-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15191-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.